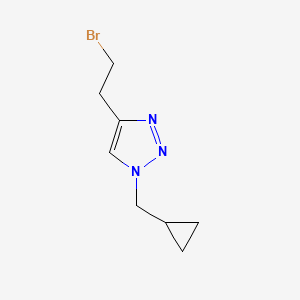
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction using a suitable bromoethylating agent.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through a substitution reaction involving a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)-1H-1,2,3-triazole: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the bromoethyl group.
4-(2-Iodoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole: Contains an iodoethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole is unique due to the presence of both the bromoethyl and cyclopropylmethyl groups, which can impart distinct chemical and biological properties
特性
分子式 |
C8H12BrN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-(cyclopropylmethyl)triazole |
InChI |
InChI=1S/C8H12BrN3/c9-4-3-8-6-12(11-10-8)5-7-1-2-7/h6-7H,1-5H2 |
InChIキー |
YDUKIURTPZMBPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=C(N=N2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















